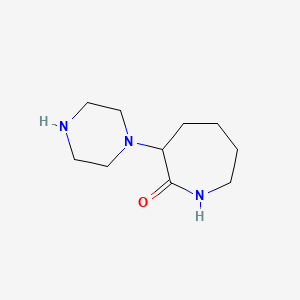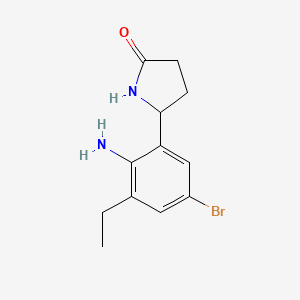
5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones. Pyrrolidin-2-ones are five-membered lactams that are widely used in medicinal chemistry due to their diverse biological activities and functional properties . The presence of the pyrrolidin-2-one ring in this compound contributes to its potential as a bioactive molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods
the general approach involves the use of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives that exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidin-2-one ring allows it to bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . This interaction can modulate various biological pathways, resulting in its observed bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(2-Amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one include:
- Pyrrolizines
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidin-2-one ring, which imparts distinct biological activities and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H15BrN2O |
|---|---|
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
5-(2-amino-5-bromo-3-ethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15BrN2O/c1-2-7-5-8(13)6-9(12(7)14)10-3-4-11(16)15-10/h5-6,10H,2-4,14H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZUGZWLRECPUWET-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)Br)C2CCC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


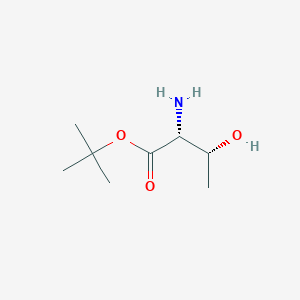
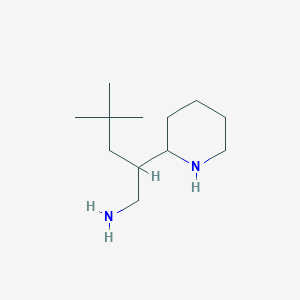
methanol](/img/structure/B13155783.png)
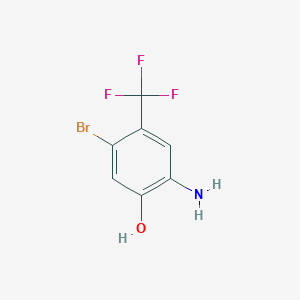
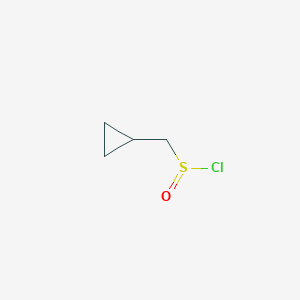
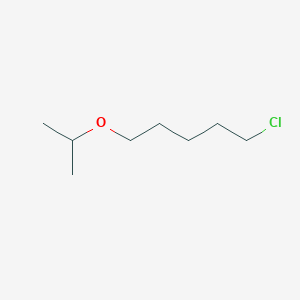
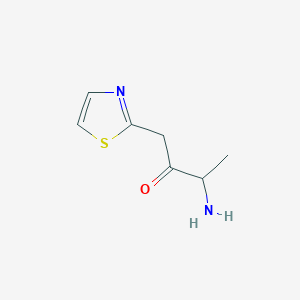

![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13155822.png)
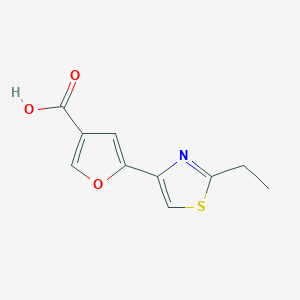
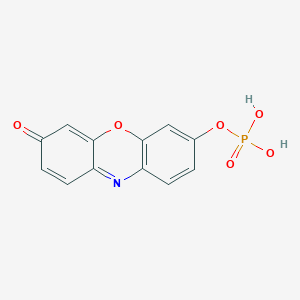
![2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13155835.png)
